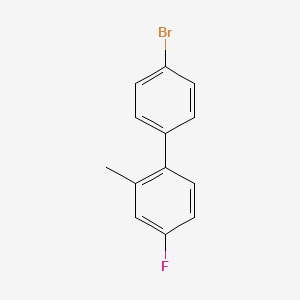
1,4-双((1H-1,2,4-三唑-1-基)甲基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene is an organic compound with the molecular formula C12H12N6. It is a derivative of 1,2,4-triazole, a heterocyclic compound known for its wide range of bioactivities, including anticancer, antitubercular, and kinase inhibition properties . The compound is characterized by its benzene ring substituted with two 1,2,4-triazol-1-ylmethyl groups at the 1 and 4 positions.
科学研究应用
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of coordination complexes and MOFs.
Biology: Investigated for its potential bioactivities, including anticancer and antitubercular properties.
Medicine: Explored for its kinase inhibition properties, which could be useful in drug development.
Industry: Utilized in the preparation of catalysts, luminescent materials, and fluorescent probes.
作用机制
Target of Action
Similar compounds with triazolyl groups have been reported to interact with various biological targets .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms .
Pharmacokinetics
Its predicted properties include a melting point of 163-164 °c, a boiling point of 5127±600 °C, and a density of 132±01 g/cm3 .
Result of Action
Similar compounds have been reported to induce apoptosis in certain cell lines .
Action Environment
It is known that the compound is stable under normal temperatures and pressures, and it should be stored at 2-8℃ in a dry, sealed environment .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene can be synthesized through the N-alkylation of hydroquinone with 1H-1,2,4-triazole-1-methanol under basic conditions . The reaction involves the following steps:
- Dissolve hydroquinone and 1H-1,2,4-triazole-1-methanol in a suitable solvent such as dimethylformamide (DMF).
- Add a base, such as potassium carbonate, to the reaction mixture.
- Stir the mixture at room temperature for a specified period.
- Purify the product through crystallization or column chromatography.
Industrial Production Methods
Industrial production methods for 1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
化学反应分析
Types of Reactions
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions.
Coordination Reactions: The compound can form coordination complexes with metal ions, such as copper, due to the presence of nitrogen atoms in the triazole rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like potassium carbonate are commonly used.
Coordination Complex Formation: Metal salts like copper chloride (CuCl2) are used under hydrothermal conditions.
Major Products
Substitution Products: Alkylated derivatives of the compound.
Coordination Complexes: Metal-organic frameworks (MOFs) and coordination polymers (CPs) formed with metal ions.
相似化合物的比较
Similar Compounds
1,4-Bis(1H-1,2,4-triazol-1-yl)benzene: Similar structure but lacks the methylene bridges.
1,1’-p-Xylylenebis(1H-1,2,4-triazole): Similar structure with different substitution patterns.
Uniqueness
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methylene bridges enhances its ability to form coordination complexes and participate in various chemical reactions .
属性
IUPAC Name |
1-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c1-2-12(6-18-10-14-8-16-18)4-3-11(1)5-17-9-13-7-15-17/h1-4,7-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAUVSLAZIXWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
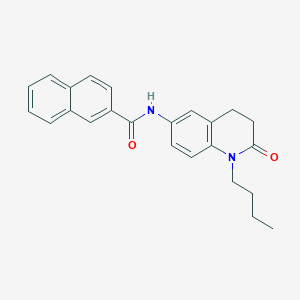
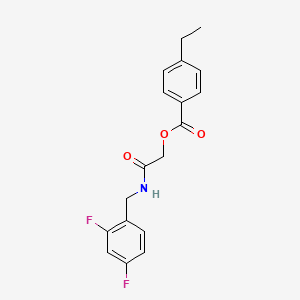
![6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2463797.png)
![1-(4-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2463798.png)
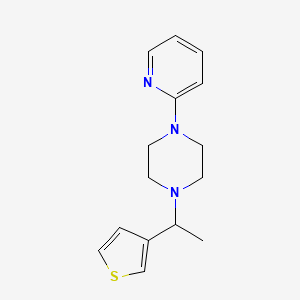
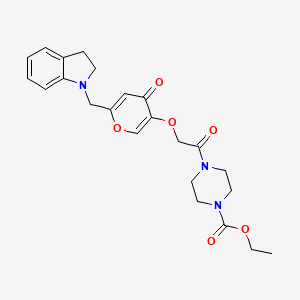
![1-methyl-5-[(pentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2463802.png)


![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2463809.png)
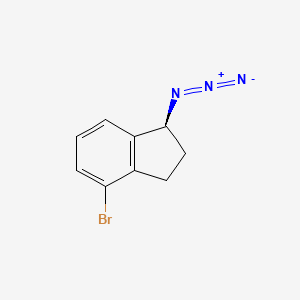
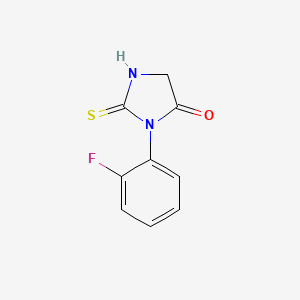
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2463813.png)
